molecular formula C15H23NO3S B139636 Boc-S-Benzyl-L-cysteinol CAS No. 139428-96-9

Boc-S-Benzyl-L-cysteinol

Cat. No. B139636
M. Wt: 297.4 g/mol
InChI Key: MEZQRZMTIJTPIY-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-S-Benzyl-L-cysteinol, also known as tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate, is a research chemical . It has a molecular formula of C15H23NO3S .


Molecular Structure Analysis

The molecular weight of Boc-S-Benzyl-L-cysteinol is 297.4 g/mol . The InChI string representation of its structure is InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 . The Canonical SMILES representation is CC(C)(C)OC(=O)NC@HCSCC1=CC=CC=C1 .

, and a molecular weight of 297.4 g/mol . The exact mass is 297.13986477 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Crystal Structure and Molecular Arrangement

Boc-S-Benzyl-L-cysteinol has been studied for its crystal structure and conformation. For instance, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, a related dipeptide, has been crystallized and analyzed, revealing a parallel-pleated sheet arrangement stabilized by hydrogen bonds (Sukumar, Ponnuswamy, & Jayakumar, 1994).

Peptide Synthesis and Thiol Protection

In peptide synthesis, the protection of thiol functions in cysteine is crucial. Studies have shown the suitability of certain protection groups like 3-nitro-2-pyridylsulfenyl (Npys) under standard Boc/benzyl synthesis conditions (Albericio et al., 2009).

Development of Peptidyldiazomethane Inhibitors

Research on peptidyldiazomethanes, synthesized with Boc-protected amino acids, has been conducted to distinguish between different cysteine proteinases. These compounds have shown selective inhibitory effects, making them useful for investigating enzyme functions in vivo (Crawford, Mason, Wikstrom, & Shaw, 1988).

Interaction with Biological Molecules

Boc-S-Benzyl-L-cysteinol derivatives have been studied for their interaction with biological molecules. For example, research on sulfenic acid capture by arylboronic acids and benzoxaboroles has shown potential for trapping biologically significant sulfenic acids, with implications for enzyme activity inhibition (Liu & Benkovic, 2013).

Synthesis of Amino Acid Derivatives

The synthesis of O-acyl-L-serine and S-acyl-L-cysteine derivatives has been explored. These processes involve condensation reactions and have potential applications in creating novel amino acid derivatives (Ling, 2003).

Application in Solid Phase Peptide Synthesis

The use of Boc-S-Benzyl-L-cysteinol derivatives in solid-phase peptide synthesis has been investigated. For example, studies on the synthesis of oxytocin, a nonapeptide amide, using Boc strategy and benzyl group protection for the sulfhydryl group of cysteine, have been documented (Yusuf et al., 2014).

Protein and Peptide Interaction Studies

Research has been conducted on the interaction of peptides with proteins, such as the study of oligopeptide brushes, including oligo(S-benzyl-l-cysteine), on silica microparticles and their interaction with human serum albumin (Bucatariu, Simon, Fundueanu, & Drăgan, 2011).

Peptide Synthesis Methodology

Advancements in peptide synthesis methods, including the use of Boc-protected amino acids and derivatives of cysteine, have been explored to improve synthesis techniques (Johnson, 1970).

properties

IUPAC Name

tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZQRZMTIJTPIY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)CSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471491
Record name Boc-S-Benzyl-L-cysteinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-S-Benzyl-L-cysteinol

CAS RN

139428-96-9
Record name Boc-S-Benzyl-L-cysteinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Duan - 2019 - search.proquest.com
Fundamental understanding of molecular interactions and structure transformations in response to external stimuli is highly important for rational design of functional materials and …
Number of citations: 0 search.proquest.com

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